molecular formula C13H16N2O B13697619 2-Mesitylimidazole-5-methanol

2-Mesitylimidazole-5-methanol

Cat. No.: B13697619
M. Wt: 216.28 g/mol
InChI Key: OYPAAXODZCVQLQ-UHFFFAOYSA-N
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Description

2-Mesitylimidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a mesityl group and a methanol group. Imidazoles are a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the mesityl group, which is a bulky aromatic substituent, and the methanol group, which provides a hydroxyl functionality, makes this compound a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesitylimidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted aldehydes with ammonia and glyoxal, followed by reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Mesitylimidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Mesitylimidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and protein interactions. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Biological Activity

2-Mesitylimidazole-5-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key experimental results.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of the mesityl group (1,3,5-trimethylphenyl) enhances its lipophilicity and biological activity. Its molecular formula is C11H14N2O, and it has a molecular weight of 190.24 g/mol.

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with biomolecules. Key areas of investigation include:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant potential, showing effectiveness in scavenging free radicals, which may contribute to its protective effects in biological systems.
  • Enzyme Inhibition : Research suggests that this compound can inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as energy metabolism and detoxification.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeEffectiveness
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AntioxidantFree radical scavengingHigh efficacy
Enzyme InhibitionVarious metabolic enzymesModerate inhibition

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with active sites on target enzymes or receptors, enhancing binding affinity.
  • Lipophilicity : The mesityl group increases the lipophilicity of the molecule, facilitating better membrane permeability and interaction with lipid bilayers.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS, thereby reducing oxidative stress within cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Antioxidant Evaluation : Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced oxidative damage in human cell lines exposed to UV radiation, suggesting its utility in dermatological applications .
  • Enzyme Inhibition Study : A recent pharmacological study indicated that the compound inhibited cytochrome P450 enzymes involved in drug metabolism, which could have implications for drug interactions and pharmacokinetics .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[2-(2,4,6-trimethylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C13H16N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-6,16H,7H2,1-3H3,(H,14,15)

InChI Key

OYPAAXODZCVQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC=C(N2)CO)C

Origin of Product

United States

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